2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride
Overview
Description
2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O and its molecular weight is 260.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitor of Human Acyl-coenzyme A
- 2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), showing selective inhibition of human ACAT-1 over ACAT-2. This suggests its potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Activities
- Compounds structurally similar to this compound have demonstrated antimicrobial activities. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown effectiveness against pathogenic bacteria and Candida species, indicating the potential of similar compounds in antimicrobial applications (Mokhtari & Pourabdollah, 2013).
Antibacterial Potential
- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials, suggesting the possibility of similar applications for this compound (Iqbal et al., 2017).
Muscarinic Receptor Antagonist
- 4-acetamidopiperidine derivatives, closely related to this compound, have been synthesized as muscarinic receptor antagonists. This highlights the potential of such compounds in the development of treatments targeting muscarinic receptors (Mitsuya et al., 1999).
Serotonin Receptor Inverse Agonist
- Compounds structurally similar to this compound, such as AC-90179, have been characterized as selective serotonin (5-HT2A) receptor inverse agonists, indicating a potential role in treating conditions related to serotonin receptors (Vanover et al., 2004).
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-cyclohexyl-n-(piperidin-4-yl)acetamide hydrochloride, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is suggested that reactions involving piperidine derivatives proceed through an outer-sphere dissociative mechanism . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
It is known that the pharmacological inhibition of soluble epoxide hydrolase (seh) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids .
Action Environment
The compound is known to be stored at room temperature , suggesting that its stability and efficacy could be influenced by temperature conditions.
Properties
IUPAC Name |
2-cyclohexyl-N-piperidin-4-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12;/h11-12,14H,1-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMFVVUCLCGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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